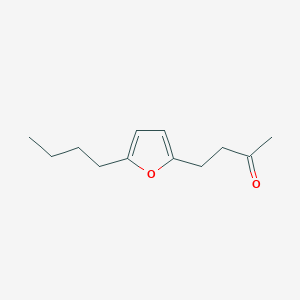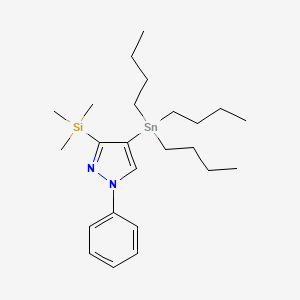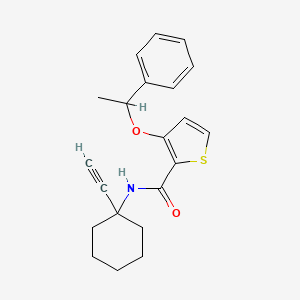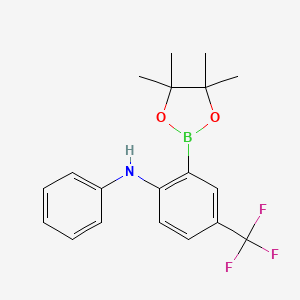
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is a chiral compound with a hydroxyl group, a methyl group, and a pyrrolidinyl group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pentanone Backbone: The initial step involves the formation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective reduction or hydrolysis reactions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution or addition reactions, often using pyrrolidine as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrrolidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Hydroxy-4-methylpentan-1-one: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
(2S)-2-Hydroxy-4-methyl-1-(piperidin-1-yl)pentan-1-one: Contains a piperidinyl group instead of a pyrrolidinyl group, which may affect its reactivity and interactions.
Uniqueness
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and influence its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
919111-21-0 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(12)10(13)11-5-3-4-6-11/h8-9,12H,3-7H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
GPQKPSJPDLRDPO-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCCC1)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)



![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)

![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)


![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

